phosphonium bromide](/img/structure/B15078873.png)
[(2E)-4-bromo-2-butenyl](triphenyl)phosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-bromo-2-butenylphosphonium bromide is an organophosphorus compound with the molecular formula C22H21Br2P. This compound is known for its role in organic synthesis, particularly in the Wittig reaction, where it is used to form carbon-carbon double bonds. The compound is characterized by the presence of a phosphonium group attached to a bromo-substituted butenyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-bromo-2-butenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-bromo-2-butenyl bromide. The reaction is carried out in an inert atmosphere, often using solvents such as methylene chloride or acetonitrile. The reaction mixture is refluxed to ensure complete conversion, and the product is isolated by precipitation with diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-4-bromo-2-butenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Phenylhydrazine: Reacts with the compound in the presence of sodium carbonate to form phenylhydrazine derivatives.
Strong Bases: Such as butyllithium, are used to deprotonate the phosphonium salt, forming ylides for Wittig reactions.
Major Products
Alkenes: Formed through Wittig reactions.
Pyrazoline Derivatives: Formed through cyclization of phenylhydrazine derivatives.
Applications De Recherche Scientifique
(2E)-4-bromo-2-butenylphosphonium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials.
Mécanisme D'action
The primary mechanism of action for (2E)-4-bromo-2-butenylphosphonium bromide involves the formation of ylides. These ylides react with carbonyl compounds to form oxaphosphetane intermediates, which decompose to yield alkenes and triphenylphosphine oxide. This reaction is highly stereoselective and is a key step in the Wittig reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Carboxybutyl)triphenylphosphonium bromide: Similar structure but with a carboxyl group instead of a bromo group.
Butyltriphenylphosphonium bromide: Contains a butyl group instead of a bromo-butenyl group.
Uniqueness
(2E)-4-bromo-2-butenylphosphonium bromide is unique due to its ability to form stable ylides and its high reactivity in Wittig reactions. Its bromo-butenyl group provides additional reactivity compared to other phosphonium salts, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C22H22Br2P+ |
|---|---|
Poids moléculaire |
477.2 g/mol |
Nom IUPAC |
[(E)-4-bromobut-2-enyl]-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C22H21BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-17H,18-19H2;1H/q+1;/b11-10+; |
Clé InChI |
XJFIFZYWUOWAPZ-ASTDGNLGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[P+](C/C=C/CBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15078798.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078802.png)

![Allyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078808.png)
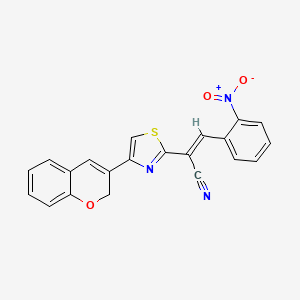
![methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15078816.png)
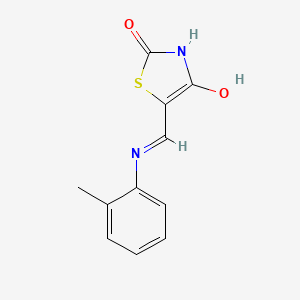
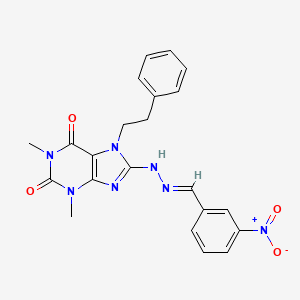
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078834.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078838.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15078854.png)
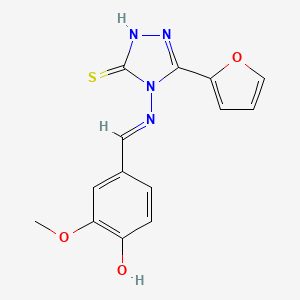
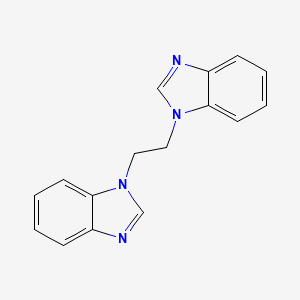
![2-{[5-{[5-{[2-(2-Methoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B15078883.png)
